Benzamide, 4-chloro-N-(((4,6-diamino-1,3,5-triazin-2-yl)amino)carbonyl)-
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Overview
Description
Benzamide, 4-chloro-N-(((4,6-diamino-1,3,5-triazin-2-yl)amino)carbonyl)- is a compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including antibacterial, anticancer, and antifungal properties . The presence of the triazine ring in its structure makes it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of Benzamide, 4-chloro-N-(((4,6-diamino-1,3,5-triazin-2-yl)amino)carbonyl)- typically involves the reaction of cyanuric chloride with appropriate amines. One common method includes the nucleophilic substitution reaction where cyanuric chloride reacts with 4-amino benzoic acid and other amines under controlled conditions . The reaction is usually carried out in solvents like dioxane or dichloroethane, and bases such as sodium carbonate are used to facilitate the reaction .
Chemical Reactions Analysis
Benzamide, 4-chloro-N-(((4,6-diamino-1,3,5-triazin-2-yl)amino)carbonyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted by different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
Benzamide, 4-chloro-N-(((4,6-diamino-1,3,5-triazin-2-yl)amino)carbonyl)- has several scientific research applications:
Antibacterial Activity: It has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anticancer Research: The compound is being studied for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Antifungal Activity: It has demonstrated antifungal activity against various fungal strains.
Molecular Docking Studies: The compound has been used in molecular docking studies to identify potential drug targets, such as DNA gyrase.
Mechanism of Action
The mechanism of action of Benzamide, 4-chloro-N-(((4,6-diamino-1,3,5-triazin-2-yl)amino)carbonyl)- involves its interaction with specific molecular targets. For instance, in antibacterial applications, it targets bacterial enzymes like DNA gyrase, inhibiting their function and thereby preventing bacterial replication . In anticancer research, it may interfere with cellular pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Benzamide, 4-chloro-N-(((4,6-diamino-1,3,5-triazin-2-yl)amino)carbonyl)- can be compared with other 1,3,5-triazine derivatives, such as:
4-(4,6-Dichloro-1,3,5-triazin-2-yl)amino-benzoic acid: This compound also exhibits significant antimicrobial activity.
4-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: Known for its antibacterial and antifungal properties.
2-Chloro-4,6-diamino-1,3,5-triazine: Another triazine derivative with notable biological activities.
The uniqueness of Benzamide, 4-chloro-N-(((4,6-diamino-1,3,5-triazin-2-yl)amino)carbonyl)- lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for various research applications.
Properties
CAS No. |
123199-93-9 |
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Molecular Formula |
C11H10ClN7O2 |
Molecular Weight |
307.69 g/mol |
IUPAC Name |
4-chloro-N-[(4,6-diamino-1,3,5-triazin-2-yl)carbamoyl]benzamide |
InChI |
InChI=1S/C11H10ClN7O2/c12-6-3-1-5(2-4-6)7(20)15-11(21)19-10-17-8(13)16-9(14)18-10/h1-4H,(H6,13,14,15,16,17,18,19,20,21) |
InChI Key |
WUWDXTXYFWLRLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=O)NC2=NC(=NC(=N2)N)N)Cl |
Origin of Product |
United States |
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